2-Acetyl-6-methylbenzoxazole
Description
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(6-methyl-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6-3-4-8-9(5-6)13-10(11-8)7(2)12/h3-5H,1-2H3 |
InChI Key |
AENDJKVJOFTCIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Acetyl-6-methylbenzoxazole with key analogs, highlighting structural differences and their implications:
Electronic and Reactivity Differences
- Acetyl vs. Amine Substituents : The acetyl group in 2-Acetyl-6-methylbenzoxazole withdraws electron density, reducing nucleophilicity at the benzoxazole ring compared to 2-Methylbenzo[d]oxazol-6-amine, which has an electron-donating amine group. This makes the latter more reactive in electrophilic substitution reactions .
- Benzoxazole vs. Benzothiazole : Replacing oxygen with sulfur (as in 2-Methyl-6-phenylbenzothiazole) increases aromatic stability and polarizability due to sulfur’s larger atomic radius. This also alters solubility, with benzothiazoles typically being less polar .
Q & A
Q. What are the established synthetic routes for 2-Acetyl-6-methylbenzoxazole, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer: The synthesis of benzoxazole derivatives typically involves cyclization reactions. For 2-acetyl-substituted analogs, a common approach is the condensation of o-aminophenol derivatives with acetyl-containing precursors under acidic or catalytic conditions. For example, cyclocondensation using acetic anhydride or acetyl chloride in the presence of catalysts (e.g., polyphosphoric acid) can introduce the acetyl group . Optimization parameters include:
- Temperature: Elevated temperatures (80–120°C) enhance reaction kinetics but may increase side products.
- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysts: Lewis acids like ZnCl₂ can improve regioselectivity .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound.
Q. How is 2-Acetyl-6-methylbenzoxazole characterized using spectroscopic and chromatographic techniques?
- Methodological Answer: A multi-technique approach ensures structural confirmation and purity:
- NMR Spectroscopy: ¹H and ¹³C NMR identify protons and carbons in the benzoxazole ring and acetyl/methyl groups. For example, the acetyl carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₉NO₂: calc. 175.0633) .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for 2-Acetyl-6-methylbenzoxazole derivatives across different studies?
- Methodological Answer: Contradictions often arise from variations in assay conditions, substituent positioning, or impurity profiles. Strategies include:
- Cross-Validation: Replicate assays in multiple cell lines (e.g., cancer vs. microbial models) to confirm target specificity .
- Purity Analysis: Use HPLC-MS to rule out impurities (e.g., unreacted precursors) that may skew bioactivity results .
- Structural Analog Comparison: Test derivatives with modified substituents (e.g., 6-nitro or 6-chloro analogs) to isolate structure-activity relationships (SAR) .
For example, antifungal activity discrepancies may stem from differences in fungal membrane permeability or assay pH .
Q. What computational strategies are employed to predict the interaction mechanisms of 2-Acetyl-6-methylbenzoxazole with biological targets?
- Methodological Answer: Computational tools provide insights into binding modes and pharmacokinetics:
- Molecular Docking: Software like AutoDock Vina models ligand-receptor interactions (e.g., with fungal CYP51 or bacterial DNA gyrase) .
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER assess stability of ligand-target complexes over time (e.g., hydrogen bonding with catalytic residues) .
- ADMET Prediction: SwissADME evaluates drug-likeness (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
Q. How can researchers design derivatives of 2-Acetyl-6-methylbenzoxazole to enhance selectivity for anticancer targets?
- Methodological Answer: Rational design leverages SAR and structural biology:
- Electron-Withdrawing Groups: Introduce substituents (e.g., -NO₂ at position 5) to modulate electron density and enhance DNA intercalation .
- Hybrid Molecules: Conjugate benzoxazole with pharmacophores like chalcones or hydrazones to target multiple pathways (e.g., apoptosis and angiogenesis) .
- Prodrug Strategies: Mask the acetyl group with ester linkages to improve solubility and tumor-specific activation .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity for 2-Acetyl-6-methylbenzoxazole derivatives, while others show negligible effects?
- Methodological Answer: Key factors to investigate:
- Microbial Strain Variability: Activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria may differ due to cell wall complexity .
- Assay Conditions: MIC (minimum inhibitory concentration) values vary with inoculum size, growth media, and incubation time. Standardize protocols using CLSI guidelines .
- Resistance Mechanisms: Efflux pump expression in resistant strains may reduce intracellular drug accumulation .
Methodological Tables
Q. Table 1: Common Synthetic Routes for Benzoxazole Derivatives
| Method | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Cyclocondensation | o-Aminophenol + Acetyl chloride, ZnCl₂, 110°C | 60–75% | |
| Microwave-Assisted | o-Nitro derivatives, Pd/C, H₂, 150°C | 80–90% |
Q. Table 2: Analytical Parameters for Purity Assessment
| Technique | Parameters | Target Criteria |
|---|---|---|
| HPLC | C18 column, 30:70 acetonitrile:H₂O, 1 mL/min | Retention time ±0.2 min |
| HRMS | ESI+ mode, resolution >30,000 | Δmass <2 ppm |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
